[2-(Benzenesulfonyl)ethenyl](trimethyl)silane
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Overview
Description
2-(Benzenesulfonyl)ethenylsilane: is an organosilicon compound with the molecular formula C11H16O2SSi . It is characterized by the presence of a benzenesulfonyl group attached to an ethenyl group, which is further bonded to a trimethylsilane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)ethenylsilane typically involves the reaction of benzenesulfonyl chloride with vinyltrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5SO2Cl+CH2=CHSi(CH3)3→C6H5SO2CH=CHSi(CH3)3+HCl
The reaction is typically conducted at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of 2-(Benzenesulfonyl)ethenylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)ethenylsilane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethenyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the ethenyl group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonyl)ethenylsilane: has a wide range of applications in scientific research, including:
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)ethenylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the ethenyl group can undergo nucleophilic addition. The trimethylsilane moiety provides steric hindrance and can influence the reactivity of the compound. Molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reactants .
Comparison with Similar Compounds
2-(Benzenesulfonyl)ethenylsilane: can be compared with other similar compounds such as:
[2-(Benzenesulfonyl)ethenyl]triethylsilane: Similar structure but with triethylsilane instead of trimethylsilane.
[2-(Benzenesulfonyl)ethenyl]phenylsilane: Contains a phenylsilane moiety.
[2-(Benzenesulfonyl)ethenyl]dimethylsilane: Contains a dimethylsilane moiety.
The uniqueness of 2-(Benzenesulfonyl)ethenylsilane lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
64489-06-1 |
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Molecular Formula |
C11H16O2SSi |
Molecular Weight |
240.40 g/mol |
IUPAC Name |
2-(benzenesulfonyl)ethenyl-trimethylsilane |
InChI |
InChI=1S/C11H16O2SSi/c1-15(2,3)10-9-14(12,13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
OAFHXIYOGFKWQE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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